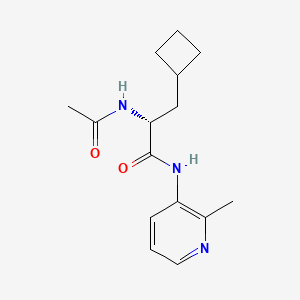
2-(5-acetamido-2-fluoroanilino)-N-heptan-2-ylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-acetamido-2-fluoroanilino)-N-heptan-2-ylacetamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes an acetamido group, a fluoroaniline moiety, and a heptan-2-ylacetamide chain
Preparation Methods
The synthesis of 2-(5-acetamido-2-fluoroanilino)-N-heptan-2-ylacetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Nitration and Reduction: The initial step involves the nitration of a suitable aromatic compound to introduce a nitro group, followed by reduction to form the corresponding amine.
Acetylation: The amine is then acetylated to introduce the acetamido group.
Amide Formation: The final step involves the formation of the amide bond by reacting the intermediate with heptan-2-ylacetamide under suitable conditions.
Industrial production methods may involve optimization of these steps to achieve higher yields and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
2-(5-acetamido-2-fluoroanilino)-N-heptan-2-ylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution include halogens and nucleophiles.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(5-acetamido-2-fluoroanilino)-N-heptan-2-ylacetamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and treatments for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 2-(5-acetamido-2-fluoroanilino)-N-heptan-2-ylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the intended application of the compound.
Comparison with Similar Compounds
2-(5-acetamido-2-fluoroanilino)-N-heptan-2-ylacetamide can be compared with other similar compounds, such as:
2-(5-acetamido-2-chloroanilino)-N-heptan-2-ylacetamide: This compound has a chloro group instead of a fluoro group, which may result in different chemical and biological properties.
2-(5-acetamido-2-bromoanilino)-N-heptan-2-ylacetamide:
2-(5-acetamido-2-iodoanilino)-N-heptan-2-ylacetamide: The iodo derivative may have unique properties due to the larger size and higher reactivity of the iodine atom.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-(5-acetamido-2-fluoroanilino)-N-heptan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26FN3O2/c1-4-5-6-7-12(2)20-17(23)11-19-16-10-14(21-13(3)22)8-9-15(16)18/h8-10,12,19H,4-7,11H2,1-3H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAKFNLYWQNASQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C)NC(=O)CNC1=C(C=CC(=C1)NC(=O)C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[2-(1-Methylpyrrol-2-yl)azepan-1-yl]-(6-phenylpyridazin-4-yl)methanone](/img/structure/B7077118.png)


![5-Chloro-2-[3-(3-fluoropyridin-2-yl)oxypiperidin-1-yl]pyrimidine](/img/structure/B7077123.png)
![5-[[4-(Furan-2-ylmethyl)piperazin-1-yl]sulfonylmethyl]-3-methyl-1,2-oxazole](/img/structure/B7077126.png)
![N-ethyl-1-[5-[(4-fluorophenoxy)methyl]furan-2-carbonyl]azetidine-3-carboxamide](/img/structure/B7077132.png)
![2-[4-[(4-Cyanobenzoyl)amino]oxan-4-yl]acetic acid](/img/structure/B7077139.png)
![3-[2-(3-hydroxyphenyl)morpholin-4-yl]-N-(2-methyl-4-nitrophenyl)propanamide](/img/structure/B7077147.png)
![N-[1-(3-bromo-4-fluorophenyl)propan-2-yl]-3-(2-hydroxyethyl)pyrrolidine-1-carboxamide](/img/structure/B7077152.png)
![1-[2-[(3R,4S)-3,4-dimethoxypyrrolidin-1-yl]-2-oxoethyl]quinoxalin-2-one](/img/structure/B7077171.png)
![N-[[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methyl]-4-(trifluoromethyl)-1,3-thiazol-2-amine](/img/structure/B7077181.png)
![1,3,3-Trimethyl-4-[2-[3-(2-oxopyrrolidin-1-yl)phenyl]acetyl]piperazin-2-one](/img/structure/B7077186.png)
![(3-Chloro-2-methylphenyl)-[4-(3-methoxypropylsulfonyl)piperazin-1-yl]methanone](/img/structure/B7077193.png)
![2-[4-(3-methoxy-3-methylbutanoyl)piperazin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B7077196.png)
